N-Boc-4-ethynyl-L-phenylalanine methyl ester
Description
N-Boc-4-ethynyl-L-phenylalanine methyl ester (CAS: 188640-59-7) is a protected amino acid derivative with the molecular formula C₁₇H₂₁NO₄ and a molecular weight of 303.35 g/mol. It features a tert-butoxycarbonyl (Boc) protecting group on the amine, a methyl ester on the carboxylate, and an ethynyl substituent at the para position of the phenyl ring. This compound is utilized in peptide synthesis and bioconjugation chemistry, particularly for "click chemistry" applications due to its terminal alkyne moiety, which enables efficient azide-alkyne cycloaddition reactions .
Properties
IUPAC Name |
methyl (2S)-3-(4-ethynylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-6-12-7-9-13(10-8-12)11-14(15(19)21-5)18-16(20)22-17(2,3)4/h1,7-10,14H,11H2,2-5H3,(H,18,20)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXJKGNUXZWVRH-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C#C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C#C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-Boc-4-ethynyl-L-phenylalanine methyl ester (N-Boc-4-Etl-Phe-OMe) is a synthetic derivative of phenylalanine, characterized by its tert-butoxycarbonyl (Boc) protecting group and an ethynyl substituent at the para position of the phenyl ring. This compound has gained attention in the field of medicinal chemistry due to its potential applications in drug development, particularly as a building block for peptidomimetics and in studies of protein-protein interactions (PPIs).
- Molecular Formula : C17H21NO4
- Molecular Weight : 303.35 g/mol
- CAS Number : 188640-59-7
- IUPAC Name : methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-ethynylphenyl)propanoate
Applications in Synthetic Chemistry
N-Boc-4-Etl-Phe-OMe serves as a versatile building block in the synthesis of various biologically relevant molecules. Its ethynyl group allows for click chemistry reactions, which facilitate the efficient and selective ligation of peptides and other biomolecules. This property is particularly useful in developing compounds targeting therapeutic areas such as cancer and neurodegenerative diseases .
Biological Activity
While specific biological activities of N-Boc-4-Etl-Phe-OMe are not extensively documented, its derivatives have shown promise in various applications:
- Peptidomimetics : The compound's structure allows for modifications that can enhance stability and bioavailability compared to natural peptides. Research indicates that derivatives can interact with biological systems, potentially leading to new therapeutic agents.
- Protein-Protein Interactions : The ethynyl group can be modified with bioorthogonal tags (e.g., azides), enabling the study of PPIs. This approach has been applied to identify novel interactions involved in cellular processes, which are crucial for understanding disease mechanisms .
- Drug Development : Modifications to the phenylalanine structure can lead to significant changes in biological activity, providing insights into how structural variations influence interactions with biological targets .
Comparative Analysis of Related Compounds
The following table summarizes key features of N-Boc-4-Etl-Phe-OMe compared to related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-Boc-L-phenylalanine | C15H21NO4 | Lacks ethynyl group; simpler structure |
| N-Boc-4-methyl-L-phenylalanine | C16H21NO4 | Contains a methyl group instead of an ethynyl group |
| N-t-Boc-4-(tri-n-butylstannyl)-L-Phe | C22H37NO4 | Contains a stannyl group; used for radioiodination |
| N-Boc-DL-phenylalanine | C15H21NO4 | Racemic mixture; less specific bioactivity |
Case Study 1: Synthesis and Functionalization
A study demonstrated the synthesis of various unnatural amino acids using N-Boc protected esters, including N-Boc-4-Etl-Phe-OMe. These compounds were incorporated into proteins in vivo, showcasing their utility in chemical biology .
Case Study 2: Click Chemistry Applications
Research highlighted the use of N-Boc-4-Etl-Phe-OMe in click chemistry to create peptidomimetics that can selectively bind to target proteins. This method enhances the understanding of molecular interactions within biological systems .
Scientific Research Applications
Synthetic Applications
1. Peptide Synthesis
N-Boc-4-Etl-Phe-OMe is primarily utilized as a building block in the synthesis of peptides and peptidomimetics. The ethynyl group allows for efficient click chemistry reactions, facilitating selective ligation of peptides and other biomolecules. This property is particularly beneficial in developing compounds targeting therapeutic areas such as cancer and neurodegenerative diseases .
2. Drug Development
The compound's structure enables modifications that can enhance stability and bioavailability compared to natural peptides. Research indicates that derivatives of N-Boc-4-Etl-Phe-OMe can interact with biological systems, potentially leading to new therapeutic agents .
While specific biological activities of N-Boc-4-Etl-Phe-OMe are not extensively documented, its derivatives have shown promise in various applications:
1. Peptidomimetics
The compound's structure allows for modifications that can improve interactions with biological targets, leading to insights into how structural variations influence biological activity .
2. Protein-Protein Interactions (PPIs)
The ethynyl group can be modified with bioorthogonal tags such as azides, enabling the study of PPIs. This approach has been applied to identify novel interactions involved in cellular processes, which are crucial for understanding disease mechanisms .
Case Study 1: Synthesis and Functionalization
A study demonstrated the synthesis of various unnatural amino acids using N-Boc protected esters, including N-Boc-4-Etl-Phe-OMe. These compounds were incorporated into proteins in vivo, showcasing their utility in chemical biology .
Case Study 2: Click Chemistry Applications
Research highlighted the use of N-Boc-4-Etl-Phe-OMe in click chemistry to create peptidomimetics that can selectively bind to target proteins. This method enhances the understanding of molecular interactions within biological systems .
Comparison with Similar Compounds
Structural Features and Functional Group Reactivity
The table below compares N-Boc-4-ethynyl-L-phenylalanine methyl ester with structurally related compounds, highlighting substituents, molecular weights, and key applications:
Preparation Methods
Boc Protection of L-Phenylalanine
The synthesis begins with the protection of the amino group in L-phenylalanine using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically conducted in a biphasic system of dichloromethane (DCM) and aqueous sodium hydroxide (NaOH) at 0–5°C to minimize side reactions. The Boc group shields the amine during subsequent transformations, achieving yields of 90–95%. Nuclear Magnetic Resonance (NMR) spectroscopy confirms successful protection via the appearance of a singlet at δ 1.4 ppm corresponding to the tert-butyl group.
Methyl Esterification of the Carboxylic Acid
The Boc-protected L-phenylalanine is then esterified using methyl chloroformate in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. Conducted in anhydrous tetrahydrofuran (THF) under nitrogen, this step converts the carboxylic acid to a methyl ester, with yields exceeding 85%. Fourier-Transform Infrared (FTIR) spectroscopy verifies ester formation through the disappearance of the broad O–H stretch (2500–3300 cm⁻¹) and the emergence of a C=O ester peak at 1740 cm⁻¹.
Para-Bromination of the Aromatic Ring
Introducing a bromine atom at the para position of the phenyl ring is achieved using bromine (Br₂) and iron(III) bromide (FeBr₃) as a Lewis acid catalyst. The reaction proceeds in DCM at room temperature, requiring strict stoichiometric control to avoid di- or tri-brominated byproducts. Gas Chromatography (GC) analysis reveals a 70–75% yield, with the para isomer predominating due to the directing effect of the electron-donating methyl ester.
Sonogashira Coupling for Ethynyl Group Introduction
The brominated intermediate undergoes Sonogashira cross-coupling with trimethylsilylacetylene (TMSA) to install the ethynyl group. Catalyzed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and copper(I) iodide (CuI) in THF/triethylamine (TEA), this step demands anhydrous conditions and inert atmosphere to prevent catalyst deactivation. The reaction yields 60–65% of the TMS-protected ethynyl product, confirmed by a distinctive triplet for the ethynyl proton at δ 2.8 ppm in ¹H NMR.
Deprotection of the Trimethylsilyl (TMS) Group
The TMS group is removed using potassium carbonate (K₂CO₃) in methanol, yielding the free ethynyl derivative. This step proceeds quantitatively (>95%), with silica gel chromatography purifying the final product. Mass Spectrometry (MS) confirms the molecular ion peak at m/z 303.35, corresponding to the molecular formula C₁₇H₂₁NO₄.
Optimization of Reaction Conditions
Catalyst and Solvent Effects in Sonogashira Coupling
The choice of catalyst and solvent significantly impacts coupling efficiency. Comparative studies indicate that Pd(PPh₃)₄ outperforms PdCl₂(PPh₃)₂ in THF, yielding 65% versus 45% product. Polar aprotic solvents like dimethylformamide (DMF) reduce yields due to coordination with the palladium catalyst, underscoring THF’s superiority.
Table 1: Optimization of Sonogashira Coupling Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | THF | 60 | 65 |
| PdCl₂(PPh₃)₂ | THF | 60 | 45 |
| Pd(PPh₃)₄ | DMF | 80 | 30 |
Temperature and Stoichiometry in Bromination
Elevating the temperature during bromination from 25°C to 40°C increases reaction rate but risks over-bromination. A molar ratio of 1:1.05 (substrate:Br₂) minimizes dibromination, as evidenced by High-Performance Liquid Chromatography (HPLC) analysis.
Analytical Characterization and Validation
Spectroscopic Confirmation
¹H NMR spectra of the final product exhibit key resonances:
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Boc tert-butyl group: δ 1.4 ppm (s, 9H)
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Methyl ester: δ 3.6 ppm (s, 3H)
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Ethynyl protons: δ 2.8 ppm (t, 1H)
Purity Assessment via Chromatography
Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) confirms >98% purity, with a retention time of 12.3 minutes.
Challenges and Mitigation Strategies
Competing Ortho Bromination
Despite the methyl ester’s para-directing effect, trace ortho-brominated byproducts (<5%) may form. These are removed via silica gel chromatography using hexane/ethyl acetate (7:3).
Ester Hydrolysis Under Basic Conditions
The methyl ester is susceptible to hydrolysis in strongly basic media. Maintaining pH < 9 during TMS deprotection with K₂CO₃ in methanol prevents this side reaction.
Recent Advances in Synthesis
Microwave-assisted Sonogashira coupling reduces reaction time from 12 hours to 2 hours, achieving comparable yields (63%). Additionally, polymer-supported palladium catalysts enable catalyst recycling, lowering costs for large-scale production.
Q & A
Basic Research Questions
Q. What are the recommended storage conditions for N-Boc-4-ethynyl-L-phenylalanine methyl ester to ensure stability?
- Answer: The compound should be stored at -20°C in a tightly sealed container to prevent degradation. Similar Boc-protected amino acids, such as N-Boc-L-phenylglycine, are stored at 0°C–6°C to maintain stability . Long-term stability (≥5 years) is achievable under these conditions, as noted for structurally related esters .
Q. How can the purity of this compound be verified experimentally?
- Answer: Purity is typically assessed via reverse-phase HPLC (using C18 columns) or thin-layer chromatography (TLC) . For Boc-protected derivatives, a purity threshold of ≥97% (by HPLC) is standard, as seen in catalog specifications . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are also critical for structural confirmation, with MS data often cross-referenced against calculated molecular weights (e.g., 303.35 g/mol for this compound) .
Q. What safety precautions are necessary when handling this compound?
- Answer: Use gloves, lab coats, and eye protection to avoid skin/eye contact. Work in a fume hood to prevent inhalation. Although specific toxicity data for this compound may be limited, related acetylated phenylalanine esters require precautions against dust generation and recommend immediate washing after exposure . Spills should be contained with inert absorbents (e.g., vermiculite) and disposed of per hazardous waste protocols .
Advanced Research Questions
Q. What synthetic strategies are employed to introduce the ethynyl group into the phenylalanine backbone?
- Answer: The ethynyl group is typically introduced via Sonogashira coupling or alkynylation of halogenated precursors . For example, Grignard reagents (e.g., PhMgBr) are used to functionalize protected intermediates at low temperatures (-78°C in THF), followed by deprotection and purification steps . The Boc group is retained during synthesis to protect the α-amino group, ensuring regioselectivity .
Q. How does the ethynyl group in this compound facilitate site-specific bioconjugation in peptide synthesis?
- Answer: The ethynyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a "click chemistry" reaction, for covalent linkage to azide-functionalized biomolecules (e.g., peptides, sugars). This allows precise post-synthetic modifications, such as fluorophore labeling or PEGylation, without disrupting the peptide backbone . The Boc group is later removed under mild acidic conditions (e.g., TFA/DCM) to expose the amino group for further coupling .
Q. How can researchers troubleshoot low yields in coupling reactions involving this compound?
- Answer: Low yields may arise from incomplete Boc deprotection or side reactions at the ethynyl group. Ensure deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) for 1–2 hours. Use coupling agents like HATU or EDCI/HOBt to enhance amide bond formation efficiency. Monitor reaction progress via LC-MS to identify intermediates or byproducts . Pre-activation of the carboxylic acid (if present) as a pentafluorophenyl ester can also improve coupling kinetics .
Methodological Considerations
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Analytical Workflow:
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Applications in Drug Discovery:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
